4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid
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Overview
Description
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Ethenyl Linkage: This step may involve a Wittig reaction or a similar olefination process.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the ethenyl linkage to an ethyl group.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(2-chlorophenyl)ethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(4-chlorophenyl)ethenyl)-5-thiazoleacetic acid
Uniqueness
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can affect its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
116759-01-4 |
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Molecular Formula |
C19H12Cl3NO2S |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H12Cl3NO2S/c20-13-5-2-12(3-6-13)19-16(10-18(24)25)26-17(23-19)8-4-11-1-7-14(21)9-15(11)22/h1-9H,10H2,(H,24,25)/b8-4+ |
InChI Key |
QZFGDKIRQJIQRM-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Cl |
Origin of Product |
United States |
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